1-((2-chloro-6-fluorobenzyl)thio)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
The compound 1-((2-chloro-6-fluorobenzyl)thio)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic molecule featuring a thieno-triazolopyrimidinone core. Its structure integrates a 2-chloro-6-fluorobenzylthio group at position 1 and an isobutyl substituent at position 2. The chloro and fluoro atoms on the benzyl moiety likely enhance lipophilicity and influence receptor binding, while the isobutyl group may contribute to steric effects and metabolic stability.
Properties
IUPAC Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4OS2/c1-10(2)8-23-16(25)15-14(6-7-26-15)24-17(23)21-22-18(24)27-9-11-12(19)4-3-5-13(11)20/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPWVTRUJZGLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-chloro-6-fluorobenzyl)thio)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel synthetic molecule with potential pharmacological applications. Its structure incorporates elements known for biological activity, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following key features:
- IUPAC Name : this compound
- Molecular Formula : C17H16ClFN2S
- Molecular Weight : 344.84 g/mol
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. Specifically, studies have shown that derivatives with a 2-chloro-6-fluoro substitution demonstrate potent activity against HIV-1:
- In vitro Studies : The compound showed up to picomolar activity against wild-type HIV-1 and was effective against clinically relevant mutants. This suggests a broad-spectrum inhibitory effect on HIV reverse transcriptase (RT) .
Anticancer Activity
The thieno[2,3-e][1,2,4]triazolo and pyrimidine moieties are known for their potential anticancer effects. Compounds containing similar structures have been evaluated for their cytotoxicity against various cancer cell lines:
- Case Studies : In vitro evaluations revealed that related triazole derivatives exhibited significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets involved in viral replication and cancer cell proliferation:
- Inhibition of Viral Replication : The presence of the triazole ring may facilitate binding to viral enzymes such as reverse transcriptase.
- Induction of Apoptosis in Cancer Cells : The thieno and pyrimidine components may trigger apoptotic pathways in tumor cells.
Data Summary
| Biological Activity | Target | IC50 Value |
|---|---|---|
| Antiviral | HIV-1 | < 1 pM |
| Anticancer | HCT-116 | 6.2 μM |
| Anticancer | T47D | 43.4 μM |
Comparison with Similar Compounds
Thieno-triazolopyrimidinone Derivatives
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate (4f) Core: Thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinone. Substituents: 4-Tolyl group at position 1, ethylcarboxylate at position 3. Key Differences: The ethylcarboxylate group enhances solubility but may reduce membrane permeability compared to the target compound’s isobutyl and benzylthio groups. Biological studies indicate moderate kinase inhibition .
6-Butyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 898922-78-6) Core: [1,2,4]Triazolo[1,5-a]pyrimidinone. Substituents: 4-Chlorobenzylthio at position 2, butyl at position 4. Key Differences: The absence of a fused thiophene ring (vs. The butyl chain may improve metabolic stability but decrease binding specificity .
5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one Core: Thiazolo[4,5-d]pyrimidinone. Substituents: 4-Chlorophenyl-thioacetate at position 4.
Structural and Pharmacokinetic Implications
*LogP values estimated via computational tools (e.g., ChemAxon).
Key Observations:
- Chloro/Fluoro Substituents : The target’s 2-chloro-6-fluorobenzylthio group may enhance target binding via halogen bonds, a feature absent in ethylcarboxylate (4f) or unfluorinated analogs .
- Isobutyl vs. Alkyl Chains : The branched isobutyl group in the target compound likely improves metabolic stability over linear alkyl chains (e.g., butyl in 898922-78-6) due to reduced oxidative susceptibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
